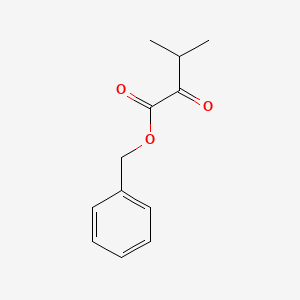

benzyl 3-methyl-2-oxobutanoate

Description

Overview of β-Keto Esters in Organic Synthesis and Biochemistry

β-Keto esters are characterized by a ketone functional group at the β-position relative to the ester group. This unique arrangement of functional groups imparts a versatile reactivity, making them valuable intermediates in organic synthesis. rsc.orgorganic-chemistry.org They serve as key building blocks for the construction of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and natural products. rsc.org Their utility stems from the presence of both nucleophilic and electrophilic sites within the same molecule. rsc.org

In biochemistry, β-keto esters and their derivatives are involved in various metabolic pathways. For instance, acetoacetic acid, a simple β-keto acid, is a ketone body produced in the liver during periods of fasting or low carbohydrate intake. wikipedia.org Enzymes such as alcohol dehydrogenases (also known as ketoreductases) can stereoselectively reduce the carbonyl group of β-keto esters, highlighting their role in biological transformations. mdpi.comnih.gov

The synthesis of β-keto esters can be achieved through various methods, including the Claisen condensation of esters, the acylation of ketone enolates, and the reaction of diketene (B1670635) with alcohols. organic-chemistry.orgacs.orgnih.gov More recent advancements have focused on developing milder and more efficient synthetic protocols, such as those utilizing palladium catalysis or environmentally friendly conditions. organic-chemistry.orgnih.gov

Structural Classification of Benzyl (B1604629) 3-Methyl-2-Oxobutanoate (B1236294) as a β-Keto Ester Derivative

Benzyl 3-methyl-2-oxobutanoate, with the chemical formula C₁₂H₁₄O₃, is structurally defined as a benzyl ester of 2-methyl-3-oxobutanoic acid. nih.gov Its structure consists of a butanoate backbone with a ketone group at the C3 position (the β-carbon relative to the ester carbonyl) and a methyl group at the C2 position (the α-carbon). The ester functional group is formed with benzyl alcohol. nih.gov

This compound is classified as an α-substituted β-keto ester. The presence of the methyl group on the α-carbon introduces a stereocenter, making it a chiral molecule. The general structure of a β-keto ester features a ketone and an ester separated by a methylene (B1212753) group. In this compound, this methylene group is substituted with a methyl group.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄O₃ nih.gov |

| Molecular Weight | 206.24 g/mol nih.govsigmaaldrich.com |

| IUPAC Name | This compound sigmaaldrich.com |

| InChI Key | KKLBVJNMBJECIO-UHFFFAOYSA-N sigmaaldrich.com |

| Physical Form | Liquid sigmaaldrich.com |

| Purity | 95% sigmaaldrich.com |

Significance of α-Substituted β-Keto Esters in Stereoselective Synthesis

α-Substituted β-keto esters are of particular importance in stereoselective synthesis, which aims to control the three-dimensional arrangement of atoms in a molecule. The substituent at the α-position can influence the stereochemical outcome of reactions at the adjacent β-keto group.

The development of methods for the enantioselective synthesis of α-substituted β-keto esters, particularly those with quaternary stereocenters (an α-carbon bonded to four different non-hydrogen groups), is an active area of research. mdpi.commdpi.com These chiral building blocks are valuable for the synthesis of complex, biologically active molecules. mdpi.com

For example, the reduction of the β-keto group in an α-substituted β-keto ester can lead to the formation of two diastereomeric β-hydroxy esters. By choosing appropriate reagents and reaction conditions, it is often possible to selectively produce one diastereomer over the other. jst.go.jp Furthermore, the use of chiral catalysts in reactions involving α-substituted β-keto esters can lead to the formation of enantioenriched products. mdpi.commdpi.com

Historical Context of Related Oxobutanoate Derivatives in Chemical Research

Research into oxobutanoate derivatives has a long history, driven by their synthetic utility. Acetoacetic ester (ethyl 3-oxobutanoate) is a classic example, with its chemistry being a cornerstone of organic synthesis for over a century. It has been extensively used in the synthesis of ketones, carboxylic acids, and various heterocyclic compounds.

The development of synthetic methods for more complex oxobutanoate derivatives has been a continuous effort. For instance, the synthesis of various β-keto esters through the acylation of methyl acetoacetate (B1235776) using barium oxide as a base was reported as an economically advantageous and industrially applicable process. acs.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl 3-methyl-2-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-9(2)11(13)12(14)15-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKLBVJNMBJECIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90457241 | |

| Record name | 3-Methyl-2-oxo-butyric acid benzyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90457241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76585-78-9 | |

| Record name | 3-Methyl-2-oxo-butyric acid benzyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90457241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | benzyl 3-methyl-2-oxobutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Transformations of Benzyl 3 Methyl 2 Oxobutanoate

Reactions Involving the Ester Functionality

The benzyl (B1604629) ester group of the molecule is susceptible to nucleophilic acyl substitution reactions, primarily transesterification and hydrolysis. These transformations involve the attack of a nucleophile on the ester carbonyl carbon, followed by the departure of the benzyloxy leaving group.

Transesterification Processes

Transesterification is the process of exchanging the benzyl group of the ester with another alkyl or aryl group from an alcohol. While this reaction is common for many esters, the transesterification of α-keto esters like benzyl 3-methyl-2-oxobutanoate (B1236294) presents specific challenges. The high reactivity of the adjacent ketone can lead to side reactions, such as condensation, under basic conditions, or ketal formation under acidic conditions. google.com

To circumvent these issues, specific catalytic systems have been developed. Anhydrous conditions are crucial to prevent hydrolysis. google.com Catalysts based on metals such as tin, titanium, zirconium, or lithium have been shown to facilitate the transesterification of α-keto esters in good yields without promoting side reactions. google.com Heterogeneous solid acid catalysts, like Amberlyst-15, have also been employed for the transesterification of α-keto esters, offering the advantage of easy separation from the reaction mixture. researchgate.net In some cases, a combined reduction-transesterification can occur in a single step. For instance, using sodium borohydride (B1222165) (NaBH₄) in the presence of cerium(III) chloride (CeCl₃·7H₂O) in an alcohol solvent can lead to the simultaneous reduction of the ketone and transesterification of the ester moiety. tandfonline.com

Table 1: Catalytic Systems for Transesterification of α-Keto Esters

| Catalyst System | Alcohol | Conditions | Notes | Reference(s) |

|---|---|---|---|---|

| Tin, Titanium, Zirconium, or Lithium salts | Anhydrous Alcohol (e.g., Ethanol) | N/A | Avoids side reactions common with standard acid/base catalysis. | google.com |

| Amberlyst-15 (Solid Acid) | Various | N/A | Heterogeneous catalyst, allows for easy workup. | researchgate.net |

| NaBH₄ / CeCl₃·7H₂O | Various Alcohols | Room Temperature | Promotes simultaneous reduction of the ketone and transesterification. | tandfonline.com |

Hydrolysis Pathways

Hydrolysis of the benzyl ester group cleaves the molecule into 3-methyl-2-oxobutanoic acid and benzyl alcohol. This reaction can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄, HCl) and water, the ester undergoes hydrolysis. The mechanism involves the initial protonation of the ester carbonyl oxygen, which enhances its electrophilicity. A water molecule then attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of benzyl alcohol yield the carboxylic acid and regenerate the acid catalyst.

Base-Catalyzed Hydrolysis (Saponification): This pathway involves the attack of a hydroxide (B78521) ion (from a base like NaOH or KOH) on the ester carbonyl carbon. This irreversible step forms a tetrahedral intermediate, which then collapses to expel the benzyloxy anion, forming the carboxylic acid. The benzyloxy anion subsequently deprotonates the carboxylic acid to yield a carboxylate salt and benzyl alcohol. An acidic workup is required to protonate the carboxylate and isolate the final 3-methyl-2-oxobutanoic acid.

Enzymatic hydrolysis is also a plausible pathway. Carboxylesterases are enzymes capable of facilitating the hydrolysis of ester bonds under mild, physiological conditions.

Reactions at the α-Carbon and Ketone Moiety

The ketone at the C2 position and the adjacent α-carbon (C3) are the sites of a wide array of important chemical transformations, including tautomerism, nucleophilic additions, and reductions.

Enolization and Tautomerism

Benzyl 3-methyl-2-oxobutanoate can exist in equilibrium with its enol tautomer, benzyl 2-hydroxy-3-methylbut-2-enoate. This keto-enol tautomerism involves the migration of a proton from the α-carbon (C3) to the ketone oxygen at C2, with a corresponding shift of the pi-bond. masterorganicchemistry.comlibretexts.org

The equilibrium for most simple α-keto esters strongly favors the keto form, as the carbon-oxygen double bond is significantly more stable than a carbon-carbon double bond. libretexts.orglibretexts.org However, the enol form, though present in small amounts, is a key reactive intermediate. Its formation can be catalyzed by either acid or base. libretexts.org

Acid-Catalyzed Enolization: Protonation of the ketone oxygen by an acid catalyst makes the α-proton more acidic, facilitating its removal by a weak base (like water or the conjugate base of the acid) to form the enol. libretexts.org

Base-Catalyzed Enolization: A base removes the α-proton at C3 to form a resonance-stabilized enolate anion. Protonation of the oxygen atom of the enolate then yields the enol. libretexts.org

The enolate intermediate is a powerful nucleophile and is central to many of the reactions at the α-carbon.

Nucleophilic Additions to the Ketone

The electrophilic ketone carbonyl at C2 is a prime target for nucleophiles. These addition reactions are fundamental for carbon-carbon and carbon-heteroatom bond formation.

A prominent example is the organocatalytic asymmetric aldol (B89426) reaction. Using chiral amine catalysts, α-keto esters can react with ketones like hydroxyacetone (B41140) to generate chiral tertiary alcohols with high enantioselectivity. acs.orgrsc.org Biocatalytic aldol additions using 2-oxoacid aldolases have also been demonstrated with the parent acid, 3-methyl-2-oxobutanoate, and various aldehydes, suggesting the ester would behave similarly. ub.educsic.es Another significant transformation is the Pictet-Spengler reaction, where α-keto esters react with tryptamines in the presence of an organocatalyst to form complex heterocyclic structures with high enantiomeric excess. nih.gov

Table 2: Examples of Nucleophilic Additions to α-Keto Esters

| Reaction Type | Nucleophile | Catalyst/Conditions | Product Type | Reference(s) |

|---|---|---|---|---|

| Aldol Reaction | Hydroxyacetone | 9-Amino-9-deoxy-epi-cinchonine / TFA | Chiral Tertiary Alcohol | acs.org |

| Aldol Reaction | Various Ketones | (Sa)-Binam-D-prolinamide / Chloroacetic acid | Chiral Quaternary γ-Keto α-hydroxyester | rsc.org |

Reductions of the Carbonyl Group

The ketone functionality of this compound can be selectively reduced to a hydroxyl group, yielding benzyl 2-hydroxy-3-methylbutanoate. This transformation is of great interest, particularly for the synthesis of chiral α-hydroxy esters, which are valuable building blocks for pharmaceuticals and natural products. nih.gov Both chemical and biocatalytic methods are employed to achieve this reduction with high levels of stereocontrol.

Chemical Reductions: A variety of chemical reagents can reduce the α-keto group. For simple reduction, sodium borohydride (NaBH₄) is often used. For stereoselective reductions, bulky hydride reagents like L-Selectride (lithium tri-sec-butylborohydride) can provide excellent diastereoselectivity when the substrate contains a chiral auxiliary. nih.gov Other modern methods include hydride-free radical reductions using inexpensive reagents like rongalite, which shows high chemoselectivity and is compatible with other functional groups. acs.org Brønsted acid-catalyzed reduction with catecholborane is another efficient method for producing α-hydroxy esters with excellent enantioselectivity. rsc.org

Biocatalytic Reductions: Microorganisms and their isolated enzymes are exceptionally effective at reducing α-keto esters with high stereoselectivity. The ethyl or methyl esters of 3-methyl-2-oxobutanoic acid are readily reduced by various biocatalysts. Depending on the organism and reaction conditions, either the (R)- or (S)-enantiomer of the corresponding α-hydroxy ester can be obtained in high enantiomeric excess (ee). For example, thermophilic bacteria like Streptomyces thermocyaneoviolaceus and Bacillus stearothermophilus can produce the (R)-alcohol with >98% ee. researchgate.netoup.com Cell-free extracts from the earthworm Lumbricus rubellus have also been shown to reduce the ethyl ester to the (R)-alcohol with 91% ee. nih.govresearchgate.net Baker's yeast (Saccharomyces cerevisiae) is another commonly used biocatalyst, although its selectivity can be highly dependent on reaction conditions, such as the solvent used. kyoto-u.ac.jpacs.org

Table 3: Selected Methods for the Reduction of the Ketone in 3-Methyl-2-oxobutanoate Esters

| Reagent/Biocatalyst | Substrate | Conditions | Product Configuration | Selectivity | Reference(s) |

|---|---|---|---|---|---|

| L-Selectride | α-Keto ester with chiral auxiliary | THF, -78°C | (S)-α-hydroxy ester | >99:1 dr | nih.gov |

| Rongalite / K₂CO₃ | Various α-keto esters | DMSO/H₂O, 70°C | Racemic α-hydroxy ester | High Yield (85-98%) | acs.org |

| Catecholborane | Various α-keto esters | Chiral Brønsted Acid / Mg(nBu)₂ | (R)- or (S)-α-hydroxy ester | up to 99% ee | rsc.org |

| Streptomyces thermocyaneoviolaceus | Ethyl 3-methyl-2-oxobutanoate | Whole cells, 37°C | (R)-α-hydroxy ester | >98% ee | researchgate.net |

| Lumbricus rubellus extract | Ethyl 3-methyl-2-oxobutanoate | NADH, 50°C | (R)-α-hydroxy ester | 91% ee | nih.govresearchgate.net |

Chemo-selective Reductions

The ketone functionality of β-keto esters like this compound can be selectively reduced in the presence of the ester group. Standard chemical reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can accomplish the conversion of the carbonyl group to a secondary alcohol. However, these strong hydrides can sometimes lead to the reduction of the ester group as well, particularly under harsh conditions.

A more chemo-selective approach involves the use of biocatalysts. The microbiological reduction of this compound (referred to as benzyl 2-methyl-3-oxobutyrate in the study) has been shown to selectively target the keto group, leaving the benzyl ester intact. jst.go.jp This enzymatic process offers high selectivity, avoiding over-reduction and operating under mild reaction conditions. scielo.brcore.ac.uk For instance, various yeast species have been successfully employed to reduce the keto group, yielding the corresponding benzyl 3-hydroxy-2-methylbutanoate. jst.go.jp

Diastereoselective Reductions

The reduction of the prochiral ketone in this compound creates a new stereocenter at the C-3 position. When combined with the existing stereocenter at C-2 (if the molecule is not racemic), this leads to the formation of diastereomeric products. The control of this diastereoselectivity is a key challenge and a significant area of research.

Microbiological reductions have proven highly effective in achieving high levels of diastereoselectivity. jst.go.jp Different strains of yeast can selectively produce different diastereomers of the corresponding α-methyl β-hydroxy ester product. For example, screening experiments have identified specific yeasts that can yield either the (2R, 3S)- or the (2S, 3S)-configured products with high optical purity. jst.go.jp This stereochemical control is dictated by the specific enzymes present in the microorganism. researchgate.net The table below summarizes the results from the microbiological reduction of this compound using various yeasts, highlighting the diastereomeric ratios and optical purities achieved.

| Yeast Strain | Product Configuration | Diastereomeric Ratio (syn:anti) | Optical Purity (ee %) | Reference |

|---|---|---|---|---|

| Saccharomyces cerevisiae | (2R, 3S) - syn | Variable | High | jst.go.jp |

| Kloeckera magna | (2S, 3S) - anti | High | High | jst.go.jp |

| Candida albicans | (2R, 3S) - syn | Moderate | High | jst.go.jp |

Electrophilic α-Substitution Reactions

The hydrogen atom on the α-carbon of this compound is acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups. This allows for the formation of a nucleophilic enolate ion upon treatment with a suitable base. libretexts.org This enolate can then react with various electrophiles in α-substitution reactions. libretexts.orgiitk.ac.in

A common example is alkylation, where the enolate reacts with an alkyl halide in an SN2 reaction to form a new carbon-carbon bond at the α-position. Another significant transformation is α-amidation. For instance, β-keto esters can undergo nickel-catalyzed amidation with electrophilic amide sources like N-(benzoyloxy)-benzamides to install an amide group at the α-carbon, forming a fully substituted center. nih.gov

Furthermore, functionalization with selenium-containing groups is possible. The ethyl analogue, ethyl 2-benzyl-3-oxobutanoate, has been shown to undergo α-trifluoromethylselenolation, highlighting the reactivity of the α-position towards electrophilic selenium reagents. mdpi.com

Carbon-Carbon Bond Forming Reactions

Aldol and Related Condensation Reactions (General for β-Keto Esters)

β-Keto esters are classic substrates for aldol and Claisen condensation reactions. In a typical aldol reaction, the enolate generated from the β-keto ester acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone. iitk.ac.inalfa-chemistry.com This addition forms a β-hydroxy carbonyl compound, which may subsequently dehydrate to yield an α,β-unsaturated product, particularly under heating or acidic/basic conditions. organic-chemistry.orgmagritek.com While specific examples involving this compound are not detailed in the provided context, its structural features make it a suitable candidate for such transformations. The general mechanism involves base-catalyzed deprotonation at the α-carbon to form an enolate, which then attacks an electrophilic carbonyl compound. iitk.ac.in Biocatalytic aldol additions using related 2-oxoacids have also been demonstrated, showcasing enzymatic pathways for similar C-C bond formations. csic.es

C-C Bond Cleavage Transformations

Under specific conditions, β-keto esters can undergo carbon-carbon bond cleavage. A notable example is the reaction of a close analogue, methyl 2-benzyl-3-oxobutanoate, under metal-free conditions with reagents like DAST (diethylaminosulfur trifluoride). rsc.orgrsc.org This transformation results in a complex cascade involving the cleavage of the C2-C3 bond. rsc.orgrsc.org In the case of the methyl ester, this cleavage, combined with subsequent fluorination and trifluoromethylthiolation, yields a trifluoromethylthiolated product. rsc.orgrsc.org This reaction demonstrates that the structural framework of this compound is susceptible to cleavage between the α-carbon and the ketone carbonyl group, enabling unique functionalizations. usu.edu

Functionalization Reactions

This compound can undergo a variety of reactions to introduce new functional groups. Beyond the reactions already discussed, other transformations further illustrate its synthetic utility.

The active methylene (B1212753) group can be used to form enamines. For example, related β-keto esters react with amines to form stable enamine adducts, which are valuable intermediates for the synthesis of heterocyclic compounds like imidazoles. researchgate.net Palladium-catalyzed reactions, such as the Tsuji-Trost-type allylic alkylation, can also be employed to functionalize the α-position using the pre-formed enolate as the nucleophile. nih.gov The introduction of halogen atoms at the alpha position is another possible functionalization, which can be achieved using specific halogenating agents. nih.gov The resulting α-halo-β-keto esters are versatile intermediates for further substitutions.

Halogenation and Trifluoromethylthiolation

The α-position of β-keto esters is readily functionalized through enolate intermediates. libretexts.org While direct studies on this compound are not extensively documented in readily available literature, the reactivity can be inferred from similar acyclic β-keto esters.

Halogenation: The α-carbon of β-keto esters can be halogenated under various conditions. For instance, the bromination of related ethyl acetoacetate (B1235776) derivatives occurs readily. cdnsciencepub.comfigshare.com The reaction proceeds by forming an enolate, which then acts as a nucleophile, attacking an electrophilic halogen source. A study on the bromination of ethyl 2-benzyl-3-oxobutanoate, a structural analog, was successfully carried out using bromine in an aqueous suspension to yield the α-bromo derivative. cdnsciencepub.com This suggests a similar transformation is feasible for this compound.

Trifluoromethylthiolation: The introduction of a trifluoromethylthio (SCF3) group is a significant transformation in medicinal and materials chemistry. Research has shown that acyclic β-keto esters can undergo trifluoromethylthiolation. In one study, a compound structurally similar to the subject of this article, methyl 2-benzyl-3-oxobutanoate, was converted into a trifluoromethylthiolated product. rsc.orgrsc.org The reaction involved a C-C bond cleavage and resulted in a 19% yield of the desired product. rsc.orgrsc.org Another approach involves the use of N-trifluoromethylthio saccharin (B28170) with an enamine derivative of ethyl-2-methyl-3-oxobutanoate, which yielded the trifluoromethylthiolated product. unimi.it

A summary of relevant transformations on analogous compounds is presented below:

| Substrate | Reagent(s) | Product Type | Yield (%) | Reference |

| Ethyl 2-benzyl-3-oxobutanoate | Bromine (Br2) | α-Bromo keto ester | 76 | cdnsciencepub.com |

| Methyl 2-benzyl-3-oxobutanoate | CF3-DAST | C-C cleavage/Trifluoromethylthiolation | 19 | rsc.orgrsc.org |

| Ethyl 2-methyl-3-oxobutanoate | N-trifluoromethylthio saccharin | α-Trifluoromethylthiolated keto ester | 60 | unimi.it |

Other Electrophilic and Nucleophilic Functionalizations

The enolate of this compound is a soft nucleophile and is expected to react readily at the carbon alpha to the carbonyl groups with soft electrophiles. bham.ac.uk

Electrophilic Functionalizations: Beyond halogenation, the enolate of α-keto esters can react with a variety of electrophiles.

Alkylation: The alkylation of β-keto esters is a classic and well-established reaction. libretexts.org For example, ethyl 2-benzyl-3-oxobutanoate is synthesized by alkylating the enolate of ethyl acetoacetate with benzyl bromide. cdnsciencepub.comtcd.ie This fundamental reaction highlights the nucleophilic character of the α-carbon.

Fluorination: Asymmetric fluorination of acyclic β-keto esters, including ethyl 2-benzyl-3-oxobutanoate, has been achieved using catalysts like Cu/diphenylamine-linked bis(oxazoline) in a ball mill system, yielding the fluorinated product with moderate yield and enantioselectivity. mdpi.com

Amination: Copper-catalyzed α-amination of β-ketoesters using nitrosoformate intermediates serves as an effective method for introducing a nitrogen atom at the α-position. acs.orgnih.gov

Cyanation: A direct electrophilic α-cyanation of β-keto esters can be accomplished using a hypervalent iodine benziodoxole-derived cyano reagent, typically without a catalyst at room temperature. rsc.org

Nucleophilic Functionalizations: The carbonyl groups of this compound are susceptible to nucleophilic attack.

Reduction: The ketone group can be selectively reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4). More powerful reducing agents such as lithium aluminum hydride (LiAlH4) would likely reduce both the ketone and the ester functionalities.

Aldol Addition: The enolate derived from this compound can act as a nucleophile in aldol-type reactions. A study demonstrated the aldol addition of 3-methyl-2-oxobutanoate to benzyloxyethanal, catalyzed by specific enzymes. csic.es

The table below summarizes various functionalizations applicable to this class of compounds.

| Reaction Type | Reagent(s)/Catalyst | Functional Group Added | Reference |

| Alkylation | NaOEt, Benzyl Bromide | Benzyl | cdnsciencepub.comtcd.ie |

| Fluorination | Selectfluor®, Cu/bis(oxazoline) catalyst | Fluorine | mdpi.com |

| Amination | N-Hydroxycarbamates, Copper catalyst | Amino group | acs.orgnih.gov |

| Cyanation | Cyano benziodoxole | Cyano group | rsc.org |

| Aldol Addition | Aldehyde, Enzyme catalyst | Hydroxyalkyl | csic.es |

Stereochemical Aspects and Asymmetric Synthesis Involving Benzyl 3 Methyl 2 Oxobutanoate

Enantioselective Synthesis Strategies

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. For benzyl (B1604629) 3-methyl-2-oxobutanoate (B1236294) and its derivatives, several strategies have been developed to achieve high enantiomeric excess.

Chiral Auxiliaries and Catalysts in α-Functionalization

The α-position of β-keto esters like benzyl 3-methyl-2-oxobutanoate is readily functionalized. The use of chiral auxiliaries and catalysts can direct the stereochemical outcome of these reactions.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into the substrate to control the stereoselectivity of a reaction. For instance, chiral amines can be used to form enantiopure enamines from β-keto esters. These enamines then react with electrophiles, and subsequent removal of the chiral auxiliary yields an enantioenriched α-substituted β-keto ester. One study explored the use of chiral amines, such as those derived from (S)-1-phenylethanamine, to generate enantiopure enamines from ethyl 2-methyl-3-oxobutanoate. unimi.it The subsequent reaction with an electrophile and removal of the chiral auxiliary provides a route to chiral α-substituted β-keto esters. unimi.it While this specific example uses the ethyl ester, the principle is applicable to the benzyl ester as well.

Asymmetric catalysis, on the other hand, employs a chiral catalyst to influence the stereochemistry of the reaction without being consumed. thieme-connect.de Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool for asymmetric α-functionalization. thieme-connect.deresearchgate.net For example, chiral primary or secondary amines can catalyze the enantioselective α-functionalization of carbonyl compounds through the formation of chiral enamine intermediates. thieme-connect.deresearchgate.net The reaction of these enamines with electrophiles proceeds with high stereoselectivity, affording α-functionalized carbonyl compounds in high enantiomeric excess. researchgate.net

Another approach involves the use of chiral Lewis acid catalysts. These catalysts can coordinate to the β-keto ester, creating a chiral environment that directs the approach of the electrophile. This strategy has been successfully applied to the enantioselective fluorination of β-keto esters. mdpi.com

| Catalyst/Auxiliary Type | General Approach | Potential Outcome for this compound |

| Chiral Amines (Auxiliary) | Formation of a chiral enamine intermediate. | Enantioselective α-alkylation, α-amination, etc. |

| Chiral Amine (Organocatalyst) | In-situ formation of a transient chiral enamine. | High enantiomeric excess in α-functionalization reactions. |

| Chiral Lewis Acid (Catalyst) | Coordination to the β-keto ester to create a chiral environment. | Enantioselective introduction of various functional groups at the α-position. |

Stereoselective Reductions of β-Keto Esters

The reduction of the ketone functionality in β-keto esters like this compound can generate two new stereocenters, leading to four possible stereoisomers. Stereoselective reduction methods are therefore crucial for controlling the formation of the desired diastereomer and enantiomer.

Microbiological reductions using various yeasts and bacteria have been shown to be highly effective for the asymmetric reduction of 2-methyl-3-oxobutyrates. jst.go.jp For example, benzyl 2-methyl-3-oxobutyrate can be reduced by different yeast strains to yield either the (2R, 3S)- or (2S, 3S)-α-methyl-β-hydroxy esters with high optical purity. jst.go.jp The choice of microorganism is critical in determining the stereochemical outcome. For instance, Kluyveromyces marxianus var. lactis CL69 produces the (2R,3S)-isomer of ethyl 2-(benzamidomethyl)-3-hydroxybutanoate, while Pichia glucozyma CBS 5766 favors the (2S,3S)-isomer. researchgate.net

Chemical methods for stereoselective reduction often employ chiral catalysts. The Noyori asymmetric hydrogenation, which utilizes ruthenium catalysts bearing chiral phosphine (B1218219) ligands like BINAP, is a powerful method for the enantioselective reduction of β-keto esters. harvard.edu This reaction can proceed with high enantioselectivity, providing access to optically active β-hydroxy esters.

Diastereoselective Control in Synthetic Pathways

In molecules with multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) is as important as controlling the absolute stereochemistry (enantioselectivity). In synthetic pathways involving this compound, diastereoselective control can be achieved through various strategies.

One common approach is substrate-controlled diastereoselection, where an existing stereocenter in the molecule directs the stereochemical outcome of a subsequent reaction. For example, in the reduction of a chiral α-substituted β-keto ester, the existing stereocenter at the α-position can influence the facial selectivity of the ketone reduction, leading to the preferential formation of one diastereomer.

Catalyst-controlled diastereoselection is another powerful strategy. In the asymmetric hydrogenation of α-substituted β-keto esters, the choice of the chiral catalyst can often override the directing effect of the existing stereocenter, allowing for the selective synthesis of either diastereomer. The Noyori asymmetric hydrogenation is a prime example of a catalyst-controlled reaction that can provide high diastereoselectivity. harvard.edu

Creation of Chiral Quaternary Carbon Stereocenters

The construction of chiral quaternary carbon stereocenters—a carbon atom bonded to four different non-hydrogen substituents—is a significant challenge in organic synthesis due to steric hindrance. csic.es this compound and its analogs are valuable starting materials for the creation of such stereocenters.

One strategy involves the α-functionalization of an α-substituted β-keto ester. For example, the reaction of an enolate derived from benzyl 2-methyl-3-oxobutanoate with an electrophile would generate a chiral quaternary center at the α-position. The stereochemical outcome of this reaction can be controlled using chiral auxiliaries or catalysts. Research has shown that indium(III) enamide intermediates bearing a chiral auxiliary can undergo highly diastereoselective additions to alkynes, leading to the formation of chiral quaternary carbon stereocenters.

Biocatalytic methods have also been developed for the creation of quaternary carbons. For instance, the enzyme 3-methyl-2-oxobutanoate hydroxymethyltransferase (KPHMT) and its variants can catalyze the aldol (B89426) addition of 3,3-disubstituted 2-oxoacids to aldehydes, generating products with quaternary stereocenters. csic.es

Dynamic Kinetic Resolution and Asymmetric Transformations

Dynamic kinetic resolution (DKR) is a powerful strategy for converting a racemic mixture into a single enantiomer of a product with a theoretical yield of 100%. conicet.gov.ar This process combines a kinetic resolution with in-situ racemization of the slower-reacting enantiomer.

In the context of α-substituted β-keto esters like this compound, DKR can be applied to their reduction. The process involves the stereoselective reduction of one enantiomer of the β-keto ester, while the other enantiomer is continuously racemized. This allows for the conversion of the entire racemic starting material into a single enantiomerically pure β-hydroxy ester. Baeyer-Villiger monooxygenases (BVMOs) have been used to catalyze the dynamic kinetic resolution of α-substituted β-ketoesters. core.ac.uk For example, the oxidation of racemic methyl 2-methyl-3-oxobutanoate in the presence of PAMO or HAPMO can lead to the enantiopure (S)-diester. conicet.gov.ar

Enzymatic and Biocatalytic Investigations

Enzyme-Catalyzed Transformations of Benzyl (B1604629) 3-Methyl-2-Oxobutanoate (B1236294)

The transformation of benzyl 3-methyl-2-oxobutanoate is a key area of study, with several enzymes demonstrating the ability to act upon this substrate. These enzymatic reactions are characterized by their high specificity and efficiency, offering valuable insights into biocatalytic processes.

Benzyl-2-methyl-hydroxybutyrate dehydrogenase (EC 1.1.1.217) is an enzyme that demonstrates a specific affinity for benzyl 2-methyl-3-oxobutanoate. qmul.ac.ukgenome.jpexpasy.org This enzyme catalyzes the conversion of benzyl (2R,3S)-2-methyl-3-hydroxybutanoate to benzyl 2-methyl-3-oxobutanoate in the presence of NADP+. qmul.ac.ukgenome.jp The reaction is reversible, and the enzyme also acts on benzyl (2S,3S)-2-methyl-3-hydroxybutanoate, though it is otherwise highly specific. qmul.ac.ukexpasy.org

The enzyme, purified from baker's yeast, is NADPH-dependent and exhibits optimal activity at a pH of 7.0 and a temperature of 45°C. researchgate.net It remains stable within a pH range of 6 to 9. researchgate.net The high degree of specificity suggests a precise molecular recognition mechanism between the enzyme's active site and the structure of the benzyl 2-methyl-3-oxobutanoate substrate. qmul.ac.ukexpasy.org

An enzyme identified as ethyl 2-methyl-3-oxobutanoate reductase, isolated from Klebsiella pneumoniae IFO 3319, has been shown to catalyze the reduction of esters of 2-methyl-3-oxobutanoic acid. nih.gov This NADPH-dependent enzyme effectively reduces benzyl 2-methyl-3-oxobutanoate. nih.gov The optimal conditions for this reduction are a pH of 7.0 and a temperature of 45°C. nih.gov

The purified enzyme is a monomeric protein with an approximate molecular weight of 31,000 and an isoelectric point of 6.2. nih.gov Its ability to act on various esters, including benzyl 2-methyl-3-oxobutanoate, highlights its potential in stereoselective synthesis, yielding corresponding reduced products with high stereoselectivity. nih.gov

The kinetics of enzyme-catalyzed reactions involving this compound provide quantitative measures of enzyme performance. For instance, the benzyl-2-methyl-hydroxybutyrate dehydrogenase exhibits a Michaelis constant (Km) of 0.42 mM for benzyl 2-methyl-3-oxobutanoate at pH 7.0. researchgate.net In a separate study, the ethyl 2-methyl-3-oxobutanoate reductase from Klebsiella pneumoniae was found to have a Km of 12.5 mM for benzyl 2-methyl-3-oxobutanoate. nih.gov

These kinetic parameters are crucial for understanding the efficiency and substrate affinity of the enzymes. The specificity of these enzymes is a key characteristic, often leading to highly stereoselective transformations, which is a significant advantage in biocatalysis. nih.govmdpi.com The optimization of reaction conditions, such as pH and the use of co-solvents, can further enhance the conversion rates and selectivity of these enzymatic processes. conicet.gov.ar

Table 1: Kinetic Parameters of Enzymes Acting on this compound

| Enzyme | Source | EC Number | Substrate | Km (mM) | Optimal pH | Optimal Temperature (°C) |

|---|---|---|---|---|---|---|

| Benzyl-2-methyl-hydroxybutyrate dehydrogenase | Baker's yeast | 1.1.1.217 | Benzyl 2-methyl-3-oxobutanoate | 0.42 researchgate.net | 7.0 researchgate.net | 45 researchgate.net |

| Ethyl 2-methyl-3-oxobutanoate reductase | Klebsiella pneumoniae | Not specified | Benzyl 2-methyl-3-oxobutanoate | 12.5 nih.gov | 7.0 nih.gov | 45 nih.gov |

Reduction by Ethyl 2-Methyl-3-Oxobutanoate Reductase from Klebsiella pneumoniae

Role of the 3-Methyl-2-Oxobutanoate Moiety in Biochemical Pathways

The 3-methyl-2-oxobutanoate portion of the molecule is a crucial intermediate in several fundamental metabolic pathways, particularly in the degradation of branched-chain amino acids.

3-Methyl-2-oxobutanoate dehydrogenase (EC 1.2.4.4), also known as branched-chain α-keto acid dehydrogenase, is a key enzyme complex in the catabolism of branched-chain amino acids like valine, leucine, and isoleucine. wikipedia.orggenome.jp This enzyme catalyzes the oxidative decarboxylation of 3-methyl-2-oxobutanoate. wikipedia.org The reaction requires thiamine (B1217682) diphosphate (B83284) as a cofactor. wikipedia.orggenome.jp

The enzyme complex is composed of multiple subunits and acts on the 2-oxo acids derived from the transamination of these amino acids. genome.jpnih.gov It facilitates the conversion of 3-methyl-2-oxobutanoate to its corresponding acyl-CoA derivative. uniprot.org This enzymatic step is a critical control point in the metabolic pathway for these essential amino acids.

Another enzyme that utilizes the 3-methyl-2-oxobutanoate moiety is 3-methyl-2-oxobutanoate dehydrogenase (ferredoxin) (EC 1.2.7.7). wikipedia.orgqmul.ac.ukgenome.jp This enzyme catalyzes the oxidative decarboxylation of 3-methyl-2-oxobutanoate to form S-(2-methylpropanoyl)-CoA and CO2. wikipedia.orgqmul.ac.uk The reaction is dependent on coenzyme A and uses ferredoxin as an electron acceptor. wikipedia.orgqmul.ac.uk

This enzyme contains thiamine diphosphate and iron-sulfur clusters and shows a preference for 2-oxo acid derivatives of branched-chain amino acids. qmul.ac.ukgenome.jpexpasy.org It is part of a family of 2-oxoacid oxidoreductases that play a role in peptide fermentation in certain microorganisms. wikipedia.org

Table 2: Enzymes Acting on the 3-Methyl-2-Oxobutanoate Moiety

| Enzyme | EC Number | Reaction Catalyzed | Cofactors/Coenzymes | Biochemical Pathway |

|---|---|---|---|---|

| 3-Methyl-2-oxobutanoate dehydrogenase | 1.2.4.4 | Oxidative decarboxylation of 3-methyl-2-oxobutanoate wikipedia.org | Thiamine diphosphate wikipedia.orggenome.jp | Branched-chain amino acid degradation wikipedia.orggenome.jp |

| 3-Methyl-2-oxobutanoate dehydrogenase (ferredoxin) | 1.2.7.7 | Oxidative decarboxylation of 3-methyl-2-oxobutanoate to S-(2-methylpropanoyl)-CoA wikipedia.orgqmul.ac.uk | Coenzyme A, Ferredoxin, Thiamine diphosphate, Iron-sulfur clusters wikipedia.orgqmul.ac.ukgenome.jpexpasy.org | Peptide fermentation wikipedia.org |

Involvement in Pantothenic Acid Biosynthesis via 3-Methyl-2-Oxobutanoate Hydroxymethyltransferase (KPHMT, EC 2.1.2.11)

Pantothenic acid, also known as vitamin B5, is a vital precursor for the synthesis of coenzyme A and acyl carrier protein. researchgate.net The biosynthetic pathway of pantothenate is well-established in microorganisms like Escherichia coli and has been studied in plants. researchgate.net A key enzyme in this pathway is 3-methyl-2-oxobutanoate hydroxymethyltransferase (KPHMT), which has the systematic name 5,10-methylenetetrahydrofolate:3-methyl-2-oxobutanoate hydroxymethyltransferase. wikipedia.orggenome.jp

KPHMT catalyzes the transfer of a hydroxymethyl group from 5,10-methylenetetrahydrofolate to 3-methyl-2-oxobutanoate (also known as α-ketoisovalerate), producing 2-dehydropantoate (B1214580) and tetrahydrofolate. wikipedia.org This reaction is a critical step in the formation of pantoate, a precursor to pantothenic acid. uniprot.org The enzyme is subject to inhibition by various compounds, including isovalerate, pyruvate, and later intermediates in the pathway such as pantoate and pantothenate itself. uniprot.org

While this compound is not a direct natural substrate in this pathway, its structural analog, 3-methyl-2-oxobutanoate, is the key substrate for KPHMT. wikipedia.orgmedchemexpress.com The study of KPHMT's activity and substrate specificity provides a foundation for understanding how related synthetic compounds like the benzyl ester might interact with this and other enzymes. The enzyme's ability to be expressed functionally in different organisms has been demonstrated, highlighting its importance in pantothenate biosynthesis. researchgate.net

| Enzyme | EC Number | Reaction | Role in Pathway |

| 3-Methyl-2-oxobutanoate hydroxymethyltransferase (KPHMT) | 2.1.2.11 | 5,10-methylenetetrahydrofolate + 3-methyl-2-oxobutanoate <=> tetrahydrofolate + 2-dehydropantoate | Catalyzes the first committed step in pantoate biosynthesis, a precursor to pantothenic acid. wikipedia.orguniprot.org |

Biocatalytic Applications in Organic Synthesis

The versatility of enzymes in catalyzing stereoselective reactions has led to their widespread use in organic synthesis. This compound and its parent 2-oxoacid are valuable substrates in enzyme-catalyzed reactions for producing chiral building blocks.

Aldol (B89426) additions are powerful carbon-carbon bond-forming reactions. researchgate.net Biocatalytic aldol additions using aldolases offer a highly stereoselective and environmentally friendly method for asymmetric synthesis. researchgate.net The enzyme 3-methyl-2-oxobutanoate hydroxymethyltransferase (KPHMT) from E. coli has demonstrated promiscuous activity as a Class II aldolase (B8822740). csic.es It can catalyze the aldol addition of 3-methyl-2-oxobutanoate to formaldehyde, a key step in chemoenzymatic synthesis strategies. csic.es This reaction is not dependent on tetrahydrofolate, representing a significant shift in its catalytic mechanism. csic.es

In these biocatalytic systems, benzyl esters like this compound are often used as more synthetically convenient derivatives. csic.es For instance, after an enzyme-catalyzed aldol addition of a 2-oxoacid to an aldehyde, the resulting product can be esterified with benzyl bromide to facilitate purification and handling. csic.es KPHMT and its variants have been successfully used to catalyze the aldol addition of 3,3-disubstituted 2-oxoacids to aldehydes, leading to the formation of products with quaternary carbon centers. researchgate.netrsc.org

| Enzyme | Substrates | Product Type | Significance |

| KPHMT (as an aldolase) | 3-Methyl-2-oxobutanoate, Formaldehyde | 4-Hydroxy-3,3-dimethyl-2-oxobutanoic acid | Forms key chiral intermediates for further synthesis. csic.esacs.org |

| KPHMT and variants | 3,3-disubstituted 2-oxoacids, Aldehydes | 3,3,3-trisubstituted 2-oxoacids | Construction of stereopure quaternary carbons. researchgate.netrsc.org |

A significant application of these enzymatic reactions is in stereodivergent synthesis, which allows for the selective production of any desired stereoisomer of a molecule. A robust three-step chemoenzymatic method has been developed for the synthesis of enantiomerically pure 2-substituted 3-hydroxycarboxylate esters. csic.esacs.org

This strategy involves:

Stereoselective aldol addition: Two enantiocomplementary aldolases are used. KPHMT is employed to produce the (R)-enantiomer of the 4-hydroxy-2-oxocarboxylic acid intermediate from a 2-oxoacid and formaldehyde. csic.esacs.org For the (S)-enantiomer, another enzyme, 2-keto-3-deoxy-l-rhamnonate aldolase (YfaU), is used. csic.esacs.org

Oxidative decarboxylation: The resulting aldol adduct is then decarboxylated. csic.esacs.org

Esterification: The final product is esterified, often using benzyl bromide, to yield the more stable and manageable benzyl ester. csic.es This final esterification step does not affect the enantiomeric purity of the product. csic.es

This chemoenzymatic approach provides a versatile route to valuable chiral building blocks, achieving high isolated yields and excellent enantiomeric excess for both (R) and (S) configurations. acs.org

Analytical and Spectroscopic Characterization Methodologies in Research

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for separating benzyl (B1604629) 3-methyl-2-oxobutanoate (B1236294) from reaction mixtures and assessing its purity. The choice of technique depends on the scale of the separation and the required level of purity.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a rapid and sensitive technique used to monitor the progress of reactions that synthesize benzyl 3-methyl-2-oxobutanoate. tcd.ie It helps in determining the completion of the reaction by observing the disappearance of starting materials and the appearance of the product spot. tcd.ieajpsonline.com TLC is performed on silica (B1680970) gel plates, where the compound's polarity relative to the solvent system determines its retention factor (Rf). tcd.iersc.orgcsic.es For instance, in a solvent system of 9:1 hexane-ethyl acetate (B1210297), the product can be distinguished from the starting materials. tcd.ie Visualization of the spots is often achieved under UV light, where the compound may appear as a dark spot on a fluorescent background, or by using staining agents like iodine vapor. csic.esumass.edu

A study involving the synthesis of a related compound, ethyl 2-benzyl-3-oxobutanoate, utilized TLC with a 9:1 hexane-ethyl acetate eluent to confirm the formation of the product. tcd.ie Another preparation of ethyl 2-benzyl-3-oxobutanoate reported an Rf value of 0.35 in a 9:1 ethyl acetate/hexanes mixture. rsc.org

Column Chromatography

For the purification of this compound on a larger scale, column chromatography is the method of choice. csic.esnih.gov This technique utilizes a stationary phase, typically silica gel, packed into a column. csic.esnih.gov The crude product mixture is loaded onto the column, and a solvent or a gradient of solvents (eluent) is passed through, separating the components based on their differential adsorption to the silica gel.

In the synthesis of the related ethyl 2-benzyl-3-oxobutanoate, column chromatography on silica gel was employed to isolate the product with a reported yield of 76%. nih.gov Another study detailed the use of flash column chromatography with a gradient elution of ethyl acetate in hexanes (ranging from 4-10%) to purify ethyl 2-benzyl-3-oxobutanoate, also achieving a 76% yield. rsc.org The fractions collected from the column are typically analyzed by TLC to identify and combine the pure product fractions.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for assessing the purity of volatile compounds like this compound. In GC, the sample is vaporized and passed through a column with a carrier gas (mobile phase). The separation is based on the compound's boiling point and its interaction with the stationary phase coating the column. The purity of a related compound, ethyl 2-methyl-3-oxobutanoate, was confirmed to be greater than 99.9% by non-calibrated GC area ratio. orgsyn.org

In a validation experiment for a reaction involving ethyl 3-methyl-2-oxobutanoate, GC-MS (Gas Chromatography-Mass Spectrometry) was used to analyze the reaction mixture. The analysis was performed on a DB-FFAP column with helium as the carrier gas, and the components were identified using a mass spectrometer. rsc.org

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another crucial technique for the analysis and purification of this compound. fao.org It offers higher resolution and sensitivity compared to standard column chromatography. In HPLC, the sample is dissolved in a solvent and pumped at high pressure through a column packed with a stationary phase. The separation occurs based on the interactions of the compound with the stationary and mobile phases.

For instance, in the analysis of related α-keto acids, HPLC methods have been developed using reverse-phase columns. One method for the analysis of aldehydes, which are structurally related to ketoesters, uses a C18 column with derivatization to enhance detection. researchgate.net Another application describes the separation of a benzyl derivative on a Newcrom R1 reverse-phase column using a mobile phase of acetonitrile, water, and an acid modifier. sielc.com

Spectroscopic Techniques for Structural Elucidation

Once purified, spectroscopic techniques are employed to confirm the chemical structure of this compound. These methods provide detailed information about the connectivity of atoms and the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic compounds. carlroth.com Both ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.

For the analogous compound, ethyl 2-benzyl-3-oxobutanoate, the ¹H NMR spectrum shows characteristic signals for the aromatic protons of the benzyl group, the protons of the ethyl ester, and the methine and methyl protons of the butanoate backbone. rsc.orgajpsonline.com Similarly, the ¹³C NMR spectrum provides signals for each unique carbon atom in the molecule, including the carbonyl carbons of the ketone and ester groups, the aromatic carbons, and the aliphatic carbons. rsc.org

Table 1: Representative ¹H NMR Data for a Related Compound (Ethyl 2-benzyl-3-oxobutanoate)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.29-7.08 | m | 5H | Aromatic protons (C₆H₅) |

| 4.12-4.07 | m | 2H | -OCH₂CH₃ |

| 3.77-3.33 | m | 1H | -CH(Bn)- |

| 3.16-3.13 | m | 2H | -CH₂Ph |

| 2.18 | s | 3H | -C(O)CH₃ |

| 1.20-1.14 | m | 3H | -OCH₂CH₃ |

| Source: rsc.org |

Table 2: Representative ¹³C NMR Data for a Related Compound (Ethyl 2-benzyl-3-oxobutanoate)

| Chemical Shift (δ) ppm | Assignment |

| 202.7 | Ketone C=O |

| 169.3 | Ester C=O |

| 138.3 | Quaternary Aromatic C |

| 128.9, 128.8, 126.9 | Aromatic CH |

| 61.7, 61.5 | -OCH₂CH₃ and -CH(Bn)- |

| 34.2 | -CH₂Ph |

| 29.9 | -C(O)CH₃ |

| 14.2 | -OCH₂CH₃ |

| Source: rsc.org |

These analytical and spectroscopic methodologies, when used in combination, provide a comprehensive characterization of this compound, ensuring its identity, purity, and structural integrity for its use in further research and synthesis.

¹³C NMR Spectroscopy

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of this compound, the most prominent features in the IR spectrum are the strong absorption bands corresponding to the stretching vibrations of the two carbonyl groups. Studies on analogous β-ketoesters consistently report two distinct C=O stretching frequencies. rsc.orgcdnsciencepub.com For ethyl 2-benzyl-3-oxobutanoate, these are observed around 1730 cm⁻¹ (ester) and 1702 cm⁻¹ (ketone). rsc.org

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Ester C=O | Stretch | ~1735-1750 |

| Ketone C=O | Stretch | ~1715-1725 |

| C-O (Ester) | Stretch | ~1150-1250 |

| C=C (Aromatic) | Stretch | ~1450-1600 |

| C-H (Aromatic) | Stretch | ~3030-3100 |

| C-H (Aliphatic) | Stretch | ~2850-2960 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound. The molecular formula for this compound is C₁₂H₁₄O₃, with a molecular weight of 206.24 g/mol . sigmaaldrich.comchemsrc.com High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. rsc.org

Electrospray ionization (ESI) is a soft ionization technique commonly coupled with mass spectrometry for the analysis of moderately polar organic molecules. It typically generates protonated [M+H]⁺ or sodiated [M+Na]⁺ molecular ions with minimal fragmentation. Research on related keto-esters frequently utilizes ESI-MS to confirm the molecular weight. rsc.orgrsc.org For this compound, ESI-MS is expected to show prominent signals corresponding to these adducts. google.com

| Parameter | Value |

|---|---|

| Monoisotopic Mass | 206.0943 Da |

| Expected [M+H]⁺ Ion (m/z) | 207.0971 |

| Expected [M+Na]⁺ Ion (m/z) | 229.0790 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a compound, providing information about conjugated systems and chromophores. The primary chromophore in this compound is the benzyl group. The benzene (B151609) ring typically exhibits a strong absorption band (the E2-band) around 200-210 nm and a weaker, structured band (the B-band) around 254 nm. While specific UV-Vis data for this compound is not widely reported, analysis of related compounds shows absorption in the UV region. figshare.com The presence of carbonyl groups can cause a slight shift in these absorption maxima.

Advanced Structural Characterization (Relevant to Derivatives)

The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical reactivity and physical properties. For complex organic molecules like this compound and its derivatives, X-ray diffraction is a powerful technique for elucidating the solid-state structure.

X-ray Diffraction Studies

Research into derivatives of L-valine, which shares the 3-methylbutanoic acid backbone, reveals detailed stereostructural information. For example, a hydantoin (B18101) derivative of L-valine was analyzed using X-ray crystallography, confirming the retention of the S configuration from the parent amino acid. nih.govresearchgate.net The molecules in the crystal lattice were observed to form infinite chains through N-H···O intermolecular hydrogen bonds, which were further linked into a two-dimensional network by C-H···O interactions. nih.gov Similarly, the crystal structure of N,N′-bismethoxycarbonyl-L-valyl-L-valine was determined, providing precise data on bond lengths and the geometry of the valine residues within a larger peptide-like structure. cdnsciencepub.com

Studies on other α-ketoesters and butanoate derivatives further illuminate the structural features relevant to this compound. The crystal structure of ethyl 2-benzyl-3-oxobutanoate, a closely related compound, has been synthesized and its derivative, ethyl 4-acetamido-3-acetoxy-2-benzyl-3-methylbutanoate, was analyzed by X-ray diffraction. nih.gov This analysis provided detailed crystal data, including its triclinic space group and unit cell dimensions. nih.gov

The following tables summarize key crystallographic data from various relevant derivatives, offering a comparative view of their solid-state structures.

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Ref. |

|---|---|---|---|---|---|

| N,N′-Bismethoxycarbonyl-L-valyl-L-valine | C₁₄H₂₄N₂O₇ | Orthorhombic | P2₁2₁2₁ | a = 14.581(2) Å, b = 17.110(2) Å, c = 6.970(1) Å | cdnsciencepub.com |

| Ethyl 4-acetamido-3-acetoxy-2-benzyl-3-methylbutanoate | C₁₈H₂₅NO₅ | Triclinic | P1 | a = 9.7995(18) Å, b = 10.0340(19) Å, c = 10.481(2) Å, α = 100.571(3)°, β = 105.350(3)°, γ = 107.957(3)° | nih.gov |

| Ethyl (Z)-2-(ethoxymethylene)-3-oxobutanoate | C₉H₁₄O₄ | Monoclinic | P2₁/n | a = 8.9332(5) Å, b = 6.8170(2) Å, c = 17.0530(9) Å, β = 102.816(4)° | researchgate.net |

| Ethyl 2-(4-methylbenzylidene)-3-oxobutanoate | Not specified | Triclinic | P-1 | Not specified | researchgate.net |

The refinement parameters from these X-ray diffraction studies indicate a high degree of accuracy and resolution, lending confidence to the determined structures.

| Compound | R-Value | wR(F²) | Resolution (Å) | Ref. |

|---|---|---|---|---|

| N,N′-Bismethoxycarbonyl-L-valyl-L-valine | 0.046 | 0.053 | Not specified | cdnsciencepub.com |

| Ethyl 4-acetamido-3-acetoxy-2-benzyl-3-methylbutanoate | 0.045 | 0.138 | Not specified | nih.gov |

| 3-methyl-2-oxobutanoate hydroxymethyltransferase (Enzyme complex) | 0.195 (Work) | Not specified | 2.10 | rcsb.org |

| Ethyl (Z)-2-(ethoxymethylene)-3-oxobutanoate | 0.0363 | 0.1046 | Not specified | researchgate.net |

These collective findings from X-ray crystallography of analogous compounds demonstrate the common structural motifs and packing arrangements that are likely to govern the solid-state structure of this compound. The planarity of the ketoester group, the stereochemistry at the α-carbon, and the influence of the bulky benzyl and isopropyl groups are key features consistently observed in these related structures. rsc.org

Theoretical and Computational Studies

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in defining the fundamental electronic and geometric properties of benzyl (B1604629) 3-methyl-2-oxobutanoate (B1236294).

Density Functional Theory (DFT) stands out as a robust and widely used computational method for investigating the properties of medium-sized organic molecules like benzyl 3-methyl-2-oxobutanoate. DFT calculations, often using hybrid functionals like B3LYP or M06-2X with appropriate basis sets (e.g., 6-311+G(d,p)), can accurately predict the molecule's three-dimensional structure. mdpi.compnrjournal.comiucr.org These calculations determine the most stable conformation by optimizing bond lengths, bond angles, and dihedral angles to find a true minimum on the potential energy surface. nih.gov

A key structural aspect of α-keto esters that can be explored with DFT is the potential for keto-enol tautomerism. Although the keto form is generally more stable for simple keto esters, DFT calculations can quantify the energy difference between the keto tautomer and its corresponding enol forms, providing insight into their equilibrium concentrations. semanticscholar.orgrsc.orgresearchgate.net For related β-keto esters, the stability of the enol tautomer is often enhanced by the formation of an intramolecular hydrogen bond, a factor that can be precisely modeled. semanticscholar.org

Beyond molecular geometry, DFT is crucial for understanding chemical reactivity. By calculating the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can predict the molecule's susceptibility to electrophilic and nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of chemical reactivity. iucr.org

Furthermore, DFT-based reactivity descriptors offer a quantitative measure of local reactivity. mdpi.com The Fukui function and condensed dual descriptor, for example, can pinpoint the specific atoms most likely to act as electrophilic or nucleophilic centers. mdpi.compnrjournal.com For this compound, this analysis can distinguish the reactivity of the two carbonyl carbons—the ketone (C2) and the ester (C1)—predicting which site is more susceptible to nucleophilic attack. mdpi.com Molecular Electrostatic Potential (MEP) maps provide a visual representation of charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Table 1: Hypothetical DFT-Calculated Reactivity Descriptors for this compound

| Parameter | Predicted Value | Interpretation |

| Global Descriptors | ||

| HOMO Energy | -6.8 eV | Indicates electron-donating ability |

| LUMO Energy | -1.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |

| Global Electrophilicity (ω) | 1.6 eV | Measures the overall electrophilic nature of the molecule. mdpi.com |

| Local Descriptors (Fukui Function, fk+ for Nucleophilic Attack) | ||

| C2 (Ketone Carbonyl) | 0.18 | Primary site for nucleophilic attack |

| C1 (Ester Carbonyl) | 0.09 | Secondary site for nucleophilic attack |

Note: The values in this table are illustrative and represent typical results from DFT calculations on similar molecules. They serve to demonstrate how these descriptors are used to interpret reactivity.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for mapping the entire energy landscape of a chemical reaction, providing a detailed step-by-step mechanism. nih.gov For this compound, this involves calculating the energies of reactants, products, intermediates, and, most importantly, transition states (TS). nih.gov

Using DFT, researchers can model complex reaction sequences, such as the homologation of ketones with diazo esters or metal-catalyzed cross-coupling reactions. nih.govacs.org The process involves locating the transition state structure for each elementary step of the proposed mechanism. A true transition state is confirmed by frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. semanticscholar.org

Once a transition state is identified, Intrinsic Reaction Coordinate (IRC) calculations can be performed. An IRC analysis maps the minimum energy path connecting the transition state to the corresponding reactant and product, confirming that the located TS is indeed the correct one for the specific reaction step. nih.gov

Table 2: Illustrative Energy Profile for a Hypothetical Two-Step Reaction of this compound

| Species | Description | Relative Free Energy (kcal/mol) |

| Reactants | This compound + Nucleophile | 0.0 |

| TS1 | Transition State for Step 1 | +18.5 |

| Intermediate | Covalent Adduct | -5.2 |

| TS2 | Transition State for Step 2 | +12.3 |

| Products | Final Product + Leaving Group | -15.0 |

Note: This table provides a hypothetical example of a calculated reaction energy profile. The rate-determining step would be the one with the highest activation energy (in this case, Step 1 with a barrier of 18.5 kcal/mol).

Prediction of Reactivity and Selectivity

A significant advantage of computational modeling is its ability to predict the outcome of reactions where multiple products are possible. This includes predicting chemoselectivity (which functional group reacts), regioselectivity (at which position a reaction occurs), and stereoselectivity (the formation of a specific stereoisomer).

For this compound, a key question of chemoselectivity is the reaction of a nucleophile at the ketone versus the ester carbonyl group. By calculating and comparing the activation energies for the two competing pathways, computational models can predict which product will be favored kinetically. acs.org Studies on similar β-keto esters have shown that local reactivity descriptors can also predict the more reactive carbonyl site. mdpi.com

In asymmetric catalysis, computational studies are indispensable for understanding and predicting enantioselectivity. acs.org When this compound is reacted with a chiral catalyst, two diastereomeric transition states can lead to the (R) or (S) product. DFT calculations can model these transition states, including the non-covalent interactions (like hydrogen bonds or steric repulsion) between the substrate and the chiral ligand. acs.orgnih.gov The enantiomeric excess (ee) of the reaction can be predicted by comparing the free energy difference (ΔΔG‡) between the two diastereomeric transition states. A larger energy difference corresponds to higher predicted selectivity. nih.govsemanticscholar.org This approach has been successfully used to rationalize the origins of enantioselectivity in various reactions of keto esters, including transfer hydrogenations and Michael additions. acs.orgacs.org

Table 3: Example of Computational Prediction of Enantioselectivity

| Parameter | Pathway to (R)-Product | Pathway to (S)-Product |

| Transition State | TS-R | TS-S |

| Calculated Free Energy of Activation (ΔG‡) | 20.1 kcal/mol | 22.5 kcal/mol |

| Prediction | ||

| Energy Difference (ΔΔG‡ = ΔG‡(S) - ΔG‡(R)) | \multicolumn{2}{c | }{2.4 kcal/mol} |

| Predicted Major Product | \multicolumn{2}{c | }{(R)-Product} |

| Predicted Enantiomeric Excess (at 298 K) | \multicolumn{2}{c | }{>99% ee} |

Note: This table illustrates how the calculated difference in activation energies between two competing stereochemical pathways allows for the prediction of the major enantiomer and the enantiomeric excess.

Applications in Advanced Organic Synthesis

Building Block for Complex Organic Molecules

β-Keto esters are widely recognized as fundamental building blocks in the synthesis of complex organic molecules, and benzyl (B1604629) 3-methyl-2-oxobutanoate (B1236294) is no exception. nih.gov Its derivatives, particularly the optically active 2-methyl-3-hydroxy esters obtained via stereoselective reduction, are highly valuable chiral synthons. arkat-usa.org These synthons serve as key intermediates in the total synthesis of a range of biologically active natural products. For instance, these chiral building blocks have been successfully employed in the synthesis of antifungal and cytotoxic compounds such as oudemansins, myxothiazols, melithiazols, and the antibiotic indolmycin. arkat-usa.org The ability to construct these complex molecular architectures stems from the versatile functionality present in the hydroxy ester products derived from benzyl 3-methyl-2-oxobutanoate.

Intermediate in the Synthesis of Chiral Compounds

A significant application of this compound is its role as a substrate in asymmetric synthesis to produce compounds with specific three-dimensional arrangements. The reduction of its ketone group can generate two new chiral centers, leading to four possible stereoisomers.

Microbiological and enzymatic reductions have proven highly effective for this purpose. The asymmetric reduction of benzyl 2-methyl-3-oxobutanoate using various yeasts, such as Saccharomyces cerevisiae (baker's yeast), has been extensively studied. amazonaws.comias.ac.in These biocatalytic reductions can produce optically active α-methyl β-hydroxy esters with high stereoselectivity. amazonaws.com Specifically, different yeast strains can selectively yield either the (2R, 3S)-syn-hydroxy ester or the (2S, 3S)-anti-hydroxy ester with high optical purity. amazonaws.comorgsyn.org

An enzyme, identified as benzyl-2-methyl-hydroxybutyrate dehydrogenase (EC 1.1.1.217), has been purified from baker's yeast. ias.ac.inresearchgate.net This NADPH-dependent enzyme demonstrates high specificity for reducing benzyl 2-methyl-3-oxobutanoate. ias.ac.inresearchgate.net The ability to control the stereochemical outcome by selecting the appropriate biocatalyst makes this compound a valuable intermediate for accessing specific chiral building blocks essential for the pharmaceutical and agrochemical industries. arkat-usa.orgamazonaws.com

Table 1: Asymmetric Reduction of Benzyl 2-Methyl-3-Oxobutanoate by Various Yeasts

| Yeast Strain | Product Stereochemistry | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Saccharomyces cerevisiae (Baker's Yeast) | (2R,3S)-syn and (2S,3S)-anti | 2:1 | >99% (syn), 84% (anti) | ias.ac.in |

| Saccharomyces fermentati | (2R,3S)-syn and (2S,3S)-anti | - | >99% | orgsyn.org |

| Isolated Enzyme (from Baker's Yeast) | (2R,3S)-syn and (2S,3S)-anti | 8:1 | - | mdpi.com |

Precursor for Derivatives with Specific Structural Features (e.g., Fluorinated or Thiolated)

The versatile scaffold of this compound also allows for its use as a precursor to derivatives containing specific heteroatoms, such as fluorine or sulfur, which can significantly alter a molecule's biological properties.

Fluorinated Derivatives: The introduction of fluorine into organic molecules is a key strategy in medicinal chemistry. Benzyl 2-methyl-3-oxobutanoate can serve as a substrate for fluorination reactions. Research has shown that the titanium-TADDOLate-catalyzed asymmetric fluorination of β-ketoesters is a viable method. beilstein-journals.org Specifically, benzyl 2-methyl-3-oxobutanoate can be reacted with an electrophilic fluorine source, such as N-fluorobenzensulfonimide (F-TEDA), in the presence of a titanium-based catalyst to yield benzyl 2-fluoro-2-methyl-3-oxobutanoate. beilstein-journals.org While acyclic β-keto esters can be challenging substrates, this method provides a pathway to α-fluorinated β-keto esters, which are valuable building blocks for fluorinated pharmaceuticals.

Table 2: Catalytic Fluorination of Benzyl 2-Methyl-3-Oxobutanoate

| Reactant | Fluorinating Agent | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| Benzyl 2-methyl-3-oxobutanoate | F-TEDA | TiCl₄ (6.5 mol%) | Benzyl 2-fluoro-2-methyl-3-oxobutanoate | 96% | beilstein-journals.org |

Thiolated Derivatives: The introduction of sulfur into organic molecules can be achieved through various synthetic routes. While direct thiolation of this compound is not extensively documented, the reactivity of related β-keto esters suggests its potential as a precursor for thiolated compounds. For example, related β-keto esters undergo reaction with sodium S-organyl sulfurothioates (Bunte salts) to produce α-thio esters via a C-C bond cleavage pathway. The reaction of benzyl acetoacetate (B1235776) (a close structural analog) with sodium S-benzyl sulfurothioate yields benzyl 2-(benzylthio)acetate. This suggests that this compound could potentially undergo similar transformations to yield α-thiolated ester derivatives. Furthermore, the functional groups within the molecule offer handles for introducing sulfur-containing moieties, such as through the synthesis of heterocyclic systems like thiazoles or 1,2,4-triazole-3-thiols, which are important pharmacophores.

Future Research Directions

Development of Novel and Sustainable Synthetic Routes

Traditional synthesis of α-keto esters often involves multi-step processes that may use hazardous reagents and generate significant waste. mdpi.comresearchgate.net Future research on benzyl (B1604629) 3-methyl-2-oxobutanoate (B1236294) should prioritize the development of more sustainable and efficient synthetic routes.

Key areas for exploration include:

Catalytic Oxidation: Moving beyond stoichiometric oxidants, research could focus on catalytic methods using molecular oxygen as the ultimate green oxidant. rsc.org Developing catalytic systems for the direct oxidation of suitable precursors, such as benzyl 3-methyl-2-hydroxybutanoate, would represent a significant step forward. This approach aligns with green chemistry principles and offers potential for scalability. mdpi.com

Electrochemical Synthesis: Anodic oxidation of appropriate starting materials presents a sustainable and atom-economical alternative. mdpi.com Electrochemical methods offer operational simplicity and enhanced safety, making them an attractive direction for green synthesis. mdpi.com

Photocatalysis: Visible-light-induced photocatalysis is an emerging green technology. acs.org Future work could explore the synthesis of benzyl 3-methyl-2-oxobutanoate via photocatalytic oxidative radical additions or other light-mediated transformations, using inexpensive organic photocatalysts and sustainable energy sources. rsc.orgacs.org

Biomass-Derived Routes: A long-term goal is the synthesis from renewable feedstocks. Research into converting biomass-derived platform molecules, potentially through fermentation to produce 3-methyl-2-oxobutanoic acid followed by a green esterification step, would be a landmark in sustainable chemistry. mdpi.comresearchgate.net

Metal-Free Esterification: Novel metal-free oxidative esterification reactions, for instance using potassium xanthates which can act as both promoter and alkoxy source, could provide efficient access to the target molecule from simple ketones. nih.govorganic-chemistry.org

| Synthetic Strategy | Potential Precursor | Key Advantages | Research Focus |

| Catalytic Oxidation | Benzyl 3-methyl-2-hydroxybutanoate | Use of O2, high atom economy | Development of selective heterogeneous or homogeneous catalysts. |

| Electrochemical Synthesis | Aryl methyl ketones | Mild conditions, avoids hazardous reagents | Optimization of electrode materials and reaction conditions. |

| Photocatalysis | Thioic acids and alkenes | Uses visible light, green oxidants | Design of efficient organic photocatalysts for the specific substrate. acs.org |

| Biomass Conversion | Lignocellulose, amino acids | Renewable feedstock, sustainability | Metabolic engineering of microbes; development of catalytic upgrading processes. mdpi.comresearchgate.net |

Exploration of New Catalytic Systems for Enantioselective Transformations

The C3 carbon of this compound is a stereocenter, meaning the compound exists as a pair of enantiomers. The development of methods to selectively synthesize or react one enantiomer is a crucial area of research, as different stereoisomers can have distinct biological activities or properties.

Future research should focus on:

Asymmetric Hydrogenation: The reduction of the keto group is a key transformation. While asymmetric transfer hydrogenation of α-keto esters is known, developing new ruthenium or other transition-metal catalysts with chiral ligands specifically tailored for the steric and electronic properties of this compound is a primary goal. nih.govacs.org This could lead to the synthesis of enantiomerically pure benzyl 3-methyl-2-hydroxybutanoate, a valuable chiral building block.

Dynamic Kinetic Resolution (DKR): If the C3 proton is sufficiently acidic to allow racemization under basic or acidic conditions, DKR via asymmetric hydrogenation could be a powerful strategy. nih.gov This would allow the conversion of a racemic starting material entirely into a single, desired diastereomer of the product alcohol. nih.gov

Enantioselective C-C Bond Formation: The unique 1,2-dicarbonyl motif of α-keto esters makes them excellent partners in various asymmetric reactions. nih.gov Future work should explore the use of chiral Lewis acid catalysts or organocatalysts to control the enantioselective addition of nucleophiles to the keto-carbonyl or in conjugate additions, opening pathways to complex, multi-stereocenter molecules. nih.govnih.gov